A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14) for Advanced Research Applications
A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14) for Advanced Research Applications
Abstract
This technical guide provides an in-depth analysis of deuterated diglyme, specifically Bis(2-methoxyethyl) ether-d14 (Diglyme-d14). It serves as a critical resource for researchers, chemists, and drug development professionals who utilize this essential solvent in sensitive applications. The document elucidates the compound's core identifiers, including its definitive CAS number, and delves into its physicochemical properties. The primary focus is on its strategic application in Nuclear Magnetic Resonance (NMR) spectroscopy and as a medium for sophisticated organometallic synthesis, where mechanistic insights are paramount. By explaining the causality behind its selection and use, this guide offers field-proven insights grounded in authoritative references. Detailed experimental protocols, safety and handling procedures, and data visualization are provided to ensure both scientific integrity and practical utility.
Introduction: The Strategic Importance of Isotopic Labeling
In the landscape of modern chemical and pharmaceutical research, precision is paramount. Deuterated solvents, compounds where hydrogen atoms (¹H) are replaced by their heavier isotope, deuterium (²H or D), are fundamental tools for achieving this precision.[1] Their primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals from the solvent eliminates overwhelming interference, allowing for clear and unambiguous analysis of the analyte.[1]
Diglyme, or bis(2-methoxyethyl) ether, is a high-boiling, polar aprotic solvent prized for its exceptional stability and solvating properties, particularly for alkali metal cations.[2][3] Its deuterated analogue, Diglyme-d14, retains these advantageous properties while enabling researchers to conduct in-situ reaction monitoring and mechanistic studies via NMR, which would otherwise be impossible. This guide explores the technical specifications, applications, and handling of Diglyme-d14, a critical component in the toolkit of the advanced research scientist.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of reproducible science. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous recognition in literature, databases, and regulatory documents.
| Identifier | Deuterated Diglyme (Diglyme-d14) | Non-Deuterated Diglyme |
| CAS Number | 38086-00-9 [4][5][6] | 111-96-6[2][4] |
| IUPAC Name | 1-Methoxy-d3-2-(2-methoxy-d3-ethoxy-d4)ethane-d4 | 1-Methoxy-2-(2-methoxyethoxy)ethane[2] |
| Synonyms | Bis(2-methoxyethyl)ether-d14, Diethylene glycol dimethyl ether-d14[4][6] | 2-Methoxyethyl ether, Dimethyl carbitol[2][4] |
| Molecular Formula | C₆D₁₄O₃[6] | C₆H₁₄O₃[2] |
| Molecular Weight | 148.26 g/mol [4][5] | 134.17 g/mol |
| EC Number | 203-924-4[4] | 203-924-4[2] |
Physicochemical Data Summary
The utility of Diglyme-d14 is defined by its physical and chemical characteristics, which dictate its suitability for various experimental conditions.
| Property | Value / Specification | Source |
| Chemical Purity | Typically ≥98% isotopic enrichment (D) | [4] |
| Form | Neat, individual liquid | [4][7] |
| Appearance | Colorless liquid | [5] |
| Storage Temperature | Room temperature, away from light and moisture | [4][7] |
| Boiling Point (non-deuterated) | 162 °C (324 °F; 435 K) | [2] |
| Miscibility | Miscible with water and organic solvents | [2][8] |
Core Applications in Advanced Research
The selection of Diglyme-d14 is not arbitrary; it is a deliberate choice driven by the unique demands of specific chemical investigations. Its high boiling point, excellent thermal and chemical stability, and superior solvating power make it an indispensable tool.[8]
Application I: High-Resolution NMR Spectroscopy
The fundamental purpose of using a deuterated solvent in ¹H NMR is to eliminate the solvent's own proton signals, which would otherwise obscure the signals from the sample being analyzed.[1]
Causality of Use:
-
Signal Clarity: In a standard ¹H NMR experiment, the molar concentration of the solvent is vastly higher than that of the analyte. A non-deuterated solvent would produce a massive peak, rendering the spectrum useless. Diglyme-d14 provides a "silent" background for proton observation.
-
High-Temperature Studies: Many chemical reactions require elevated temperatures to proceed at a reasonable rate. Diglyme's high boiling point (162 °C) makes its deuterated form ideal for monitoring these reactions directly in the NMR tube, providing real-time mechanistic data.
-
Solubility: It is an excellent solvent for a wide range of organic and organometallic compounds, ensuring sample homogeneity for high-quality spectral acquisition.[8]
Experimental Protocol: Preparation of an NMR Sample using Diglyme-d14
-
Analyte Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Solvent Dispensing: In a fume hood, use a clean, dry glass syringe to transfer approximately 0.6-0.7 mL of Diglyme-d14 into the vial containing the analyte.
-
Dissolution: Gently swirl or vortex the vial until the analyte is completely dissolved. If necessary, gentle heating can be applied, leveraging the solvent's high boiling point.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).
-
Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known quantity of a suitable internal standard. Tetramethylsilane (TMS) is often used for chemical shift referencing.
-
Acquisition: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Acquire the ¹H NMR spectrum. The resulting spectrum should show clear signals for the analyte with only a very small residual proton peak from the deuterated solvent.
Application II: Mechanistic Studies in Organometallic Synthesis
Diglyme is a premier solvent for reactions involving highly reactive organometallic reagents, such as Grignard reagents and metal hydrides.[2][3]
Causality of Use:
-
Aprotic Nature: Diglyme lacks acidic protons, preventing it from reacting with and quenching strong bases and nucleophiles like organolithium or Grignard reagents.[3]
-
Chelation and Cation Solvation: The oxygen atoms in the diglyme backbone act as Lewis bases, effectively chelating and solvating alkali metal cations (e.g., Li⁺, Na⁺).[2] This process separates the cation from its counter-anion, making the anion "naked" and significantly more reactive. This often leads to dramatic rate enhancements.[2]
-
In-Situ Monitoring with Diglyme-d14: By substituting standard diglyme with Diglyme-d14, chemists can run organometallic reactions directly within an NMR spectrometer. This powerful technique allows for the direct observation of reactive intermediates, elucidation of reaction pathways, and determination of kinetics, providing unparalleled mechanistic insight.[8]
Visualization: Solvent-Cation Interaction
The diagram below illustrates how diglyme molecules coordinate with a sodium cation (Na⁺), enhancing the reactivity of the associated anion (R⁻).
Caption: Chelation of a Sodium Cation by Diglyme.
Synthesis and Quality Control Insights
Synthesis: Glymes are generally prepared through the reaction of dimethyl ether and ethylene oxide over an acidic catalyst.[2] The synthesis of their deuterated counterparts involves more specialized methods using deuterium sources, such as deuterated alcohols or heavy water, in processes designed to achieve high levels of isotopic incorporation.[9]
Quality Control: For highly deuterated compounds like Diglyme-d14, conventional ¹H NMR is insufficient for determining isotopic purity due to the very weak residual proton signals. In these cases, Deuterium NMR (²H NMR) becomes a powerful quality control tool.[10]
Protocol: Isotopic Purity Verification via ²H NMR
-
Sample Preparation: Prepare a neat sample of Diglyme-d14 in a 5 mm NMR tube. No deuterated solvent is required; in fact, a non-deuterated solvent can be used if dilution is necessary.[10]
-
Spectrometer Configuration: Configure the NMR spectrometer to acquire on the deuterium channel. This typically involves switching the observe and lock channels.
-
Acquisition: Acquire the ²H NMR spectrum. The resulting spectrum will show signals corresponding to the different deuterium environments in the molecule.
-
Analysis: Integrate the peaks corresponding to the deuterated positions. The relative integrals can be used to confirm the structure and assess the isotopic enrichment at each site. The absence of significant signals at other chemical shifts confirms the chemical purity.[10]
Safety, Handling, and Storage
Proper handling of Diglyme-d14 is essential for laboratory safety. The safety profile is assumed to be similar to its non-deuterated analogue.
Hazards:
-
Flammability: Flammable liquid and vapor.[4] Keep away from open flames, sparks, and hot surfaces.[11][12]
-
Health Hazards: May damage fertility or the unborn child.[4]
-
Peroxide Formation: Like other ethers, diglyme can form explosive peroxides upon exposure to air and light, especially during storage. It is crucial to test for peroxides before distillation or concentration.[12]
Visualization: Safe Handling Workflow
Caption: Workflow for the Safe Handling of Diglyme-d14.
Storage Recommendations:
-
Store in a tightly closed container in a dry, well-ventilated place.[12]
-
Keep away from heat and sources of ignition.[12]
-
Store at room temperature away from light and moisture.[4][7]
Conclusion
Deuterated diglyme (Diglyme-d14), identified by CAS number 38086-00-9 , is more than just a solvent; it is an enabling technology for advanced chemical research. Its unique combination of a high boiling point, polar aprotic nature, and isotopic purity provides an inert matrix for sensitive NMR analysis and a reactive medium that enhances organometallic transformations. Understanding its properties, causality of use, and proper handling protocols is essential for any scientist aiming to perform high-fidelity mechanistic studies or develop robust synthetic methodologies. This guide serves as a foundational resource to ensure its effective and safe implementation in the laboratory.
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Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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Wilmad-LabGlass. (n.d.). Deuterated NMR Solvents Handy Reference Data. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 38086-00-9 | Product Name : Diglyme-d14. Retrieved from [Link]
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Asia Industrial Gases Association. (2023). Deuterium Safety. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
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